TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE
Brand Name: Vulcanchem
CAS No.: 140196-38-9
VCID: VC7946838
InChI: InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE

CAS No.: 140196-38-9

Cat. No.: VC7946838

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE - 140196-38-9

Specification

CAS No. 140196-38-9
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name tert-butyl N-(2-oxo-1-phenylethyl)carbamate
Standard InChI InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)
Standard InChI Key PEVGKAAGTGDOGA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

tert-Butyl N-(2-oxo-1-phenylethyl)carbamate belongs to the carbamate family, featuring a tert-butoxycarbonyl (Boc) group linked to a phenylethylamine backbone. Its IUPAC name is tert-butyl N-(2-oxo-1-phenylethyl)carbamate, and its canonical SMILES representation is CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 . The compound’s stereochemistry is noteworthy: the chiral center at the 1-position of the phenylethyl moiety gives rise to enantiomers, such as the (R)- and (S)-forms. The racemic mixture is often employed in general synthesis, while enantiopure forms are reserved for asymmetric applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13_{13}H17_{17}NO3_{3}
Molecular Weight235.28 g/mol
CAS Number140196-38-9
IUPAC Nametert-butyl N-(2-oxo-1-phenylethyl)carbamate
SMILESCC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1

Stereochemical Considerations

The compound’s chiral center enables the existence of two enantiomers: (R)- and (S)-tert-butyl N-(2-oxo-1-phenylethyl)carbamate. The (R)-enantiomer (CAS No. 137284-11-8) has been specifically synthesized for applications requiring stereochemical control. Enantiopure forms are critical in asymmetric synthesis, where they influence the configuration of final products in drug development.

Synthesis and Reaction Mechanisms

General Synthetic Routes

While explicit protocols for synthesizing tert-butyl N-(2-oxo-1-phenylethyl)carbamate are scarce in published literature, analogous carbamates are typically prepared via reactions between amines and chloroformates or isocyanates. A plausible route involves:

  • Amine Protection: Reacting 2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like triethylamine.

  • Oxidation: Converting the hydroxyl group to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).

The Boc group’s stability under basic and nucleophilic conditions makes it ideal for temporary amine protection, which can be later removed via acidolysis (e.g., using trifluoroacetic acid).

Role of the tert-Butyl Protecting Group

The tert-butyl moiety shields the amine from undesired reactions during synthetic sequences. Its bulky structure sterically hinders nucleophilic attacks, while its electron-donating nature stabilizes the carbamate linkage. This dual functionality ensures high yields in multi-step syntheses, particularly in peptide coupling and heterocycle formation.

Applications in Organic and Pharmaceutical Chemistry

Pharmaceutical Intermediate Synthesis

tert-Butyl N-(2-oxo-1-phenylethyl)carbamate is a precursor to β-amino ketones, which are pivotal in synthesizing β-lactam antibiotics and kinase inhibitors. For example, deprotection of the Boc group yields 2-amino-1-phenylethanone, a scaffold for antidiabetic and antipsychotic agents.

Asymmetric Synthesis

Enantiopure forms of this compound facilitate the production of chiral amines, which constitute 40% of small-molecule pharmaceuticals. The (R)-enantiomer has been utilized in catalytic asymmetric hydrogenations to generate optically active amines with >99% enantiomeric excess.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR: Expected signals include a singlet at δ 1.4 ppm (tert-butyl, 9H), a doublet at δ 4.3 ppm (CH adjacent to carbonyl), and aromatic protons at δ 7.2–7.5 ppm.

  • 13^{13}C NMR: Peaks at δ 28 ppm (tert-butyl CH3_3), δ 80 ppm (tert-butyl quaternary carbon), and δ 205 ppm (ketone carbonyl).

Infrared (IR) Spectroscopy

Strong absorption bands at ~1700 cm1^{-1} (carbamate C=O) and ~1680 cm1^{-1} (ketone C=O) confirm the compound’s functional groups.

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